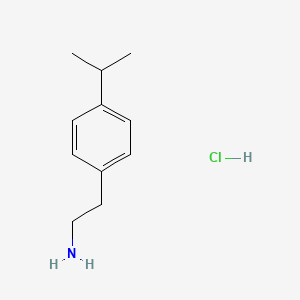
2-(Carbamoylamino)-2-methylpropanoic acid
Übersicht
Beschreibung
2-(Carbamoylamino)-2-methylpropanoic acid (CMPA) is a chemical compound that belongs to the class of amino acids. It is a non-proteinogenic amino acid that has a carbamoyl group attached to the side chain of the alanine amino acid. CMPA is a relatively new compound, and its properties and applications are still being explored.
Wirkmechanismus
The mechanism of action of 2-(Carbamoylamino)-2-methylpropanoic acid is not well understood. However, it is believed that the carbamoyl group attached to the side chain of the alanine amino acid may play a role in the interaction of 2-(Carbamoylamino)-2-methylpropanoic acid with other molecules.
Biochemical and Physiological Effects:
2-(Carbamoylamino)-2-methylpropanoic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells. 2-(Carbamoylamino)-2-methylpropanoic acid has also been shown to have anti-inflammatory properties. Additionally, 2-(Carbamoylamino)-2-methylpropanoic acid has been shown to have an effect on the immune system, modulating the activity of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Carbamoylamino)-2-methylpropanoic acid has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it can be easily modified to create analogs with different properties. Additionally, 2-(Carbamoylamino)-2-methylpropanoic acid has been shown to have low toxicity, making it a safe compound to work with. However, one limitation of 2-(Carbamoylamino)-2-methylpropanoic acid is that its mechanism of action is not well understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of 2-(Carbamoylamino)-2-methylpropanoic acid. One direction is to further investigate its mechanism of action. This could be done through the use of computational modeling or by studying the interactions of 2-(Carbamoylamino)-2-methylpropanoic acid with other molecules. Another direction is to explore the potential of 2-(Carbamoylamino)-2-methylpropanoic acid as a therapeutic agent. Its anti-inflammatory and immune-modulating properties make it a promising candidate for the treatment of various diseases. Additionally, the synthesis of 2-(Carbamoylamino)-2-methylpropanoic acid analogs with different properties could lead to the discovery of new compounds with therapeutic potential.
Wissenschaftliche Forschungsanwendungen
2-(Carbamoylamino)-2-methylpropanoic acid has been used in various scientific research applications. It has been used as a building block in the synthesis of peptides and proteins. 2-(Carbamoylamino)-2-methylpropanoic acid has also been used as a chiral auxiliary in asymmetric synthesis. Additionally, 2-(Carbamoylamino)-2-methylpropanoic acid has been used as a ligand in metal-catalyzed reactions.
Eigenschaften
IUPAC Name |
2-(carbamoylamino)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-5(2,3(8)9)7-4(6)10/h1-2H3,(H,8,9)(H3,6,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXWPTBQTITILA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400017 | |
| Record name | 2-(carbamoylamino)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Carbamoylamino)-2-methylpropanoic acid | |
CAS RN |
38605-63-9 | |
| Record name | 2-(carbamoylamino)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Carbamyl-α-amino-isobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

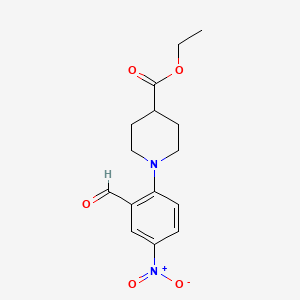
![4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1598431.png)
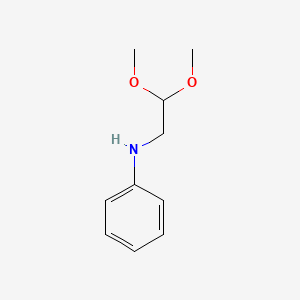


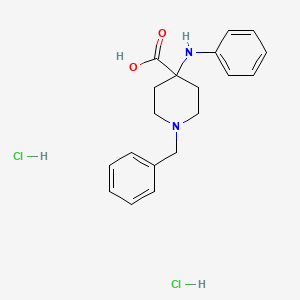

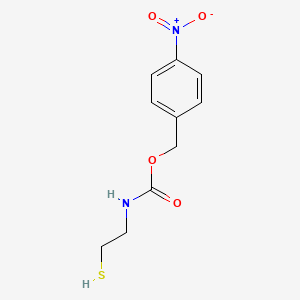

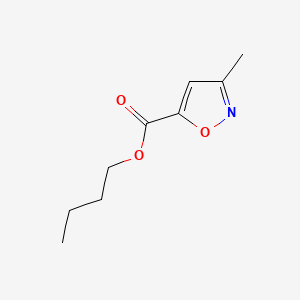
![3-[Cyano(2,4-dichlorophenyl)methylene]carbazamidine](/img/structure/B1598443.png)

